Cas no 25700-18-9 (4-(1H-1,2,4-triazol-1-yl)pyridine)
4-(1H-1,2,4-triazol-1-yl)pyridine Chemical and Physical Properties
Names and Identifiers
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- Pyridine, 4-(1H-1,2,4-triazol-1-yl)-
- 4-(1H-1,2,4-triazol-1-yl)pyridine
- AKOS013123487
- 25700-18-9
- EN300-190417
- SCHEMBL10508046
-
- Inchi: 1S/C7H6N4/c1-3-8-4-2-7(1)11-6-9-5-10-11/h1-6H
- InChI Key: PHARMFIHNVNKHX-UHFFFAOYSA-N
- SMILES: C1=NC=CC(N2C=NC=N2)=C1
Computed Properties
- Exact Mass: 146.059246208Da
- Monoisotopic Mass: 146.059246208Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 122
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.6
- Topological Polar Surface Area: 43.6Ų
4-(1H-1,2,4-triazol-1-yl)pyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-190417-1g |
4-(1H-1,2,4-triazol-1-yl)pyridine |
25700-18-9 | 1g |
$371.0 | 2023-09-18 | ||
| Enamine | EN300-190417-5g |
4-(1H-1,2,4-triazol-1-yl)pyridine |
25700-18-9 | 5g |
$1075.0 | 2023-09-18 | ||
| Enamine | EN300-190417-10g |
4-(1H-1,2,4-triazol-1-yl)pyridine |
25700-18-9 | 10g |
$1593.0 | 2023-09-18 | ||
| Enamine | EN300-190417-0.05g |
4-(1H-1,2,4-triazol-1-yl)pyridine |
25700-18-9 | 0.05g |
$311.0 | 2023-09-18 | ||
| Enamine | EN300-190417-0.1g |
4-(1H-1,2,4-triazol-1-yl)pyridine |
25700-18-9 | 0.1g |
$327.0 | 2023-09-18 | ||
| Enamine | EN300-190417-0.25g |
4-(1H-1,2,4-triazol-1-yl)pyridine |
25700-18-9 | 0.25g |
$341.0 | 2023-09-18 | ||
| Enamine | EN300-190417-0.5g |
4-(1H-1,2,4-triazol-1-yl)pyridine |
25700-18-9 | 0.5g |
$356.0 | 2023-09-18 | ||
| Enamine | EN300-190417-1.0g |
4-(1H-1,2,4-triazol-1-yl)pyridine |
25700-18-9 | 1g |
$371.0 | 2023-06-01 | ||
| Enamine | EN300-190417-2.5g |
4-(1H-1,2,4-triazol-1-yl)pyridine |
25700-18-9 | 2.5g |
$726.0 | 2023-09-18 | ||
| Enamine | EN300-190417-5.0g |
4-(1H-1,2,4-triazol-1-yl)pyridine |
25700-18-9 | 5g |
$1075.0 | 2023-06-01 |
4-(1H-1,2,4-triazol-1-yl)pyridine Related Literature
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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2. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
Additional information on 4-(1H-1,2,4-triazol-1-yl)pyridine
4-(1H-1,2,4-Triazol-1-yl)Pyridine: A Comprehensive Overview
4-(1H-1,2,4-Triazol-1-yl)Pyridine (CAS No. 25700-18-9) is a heterocyclic compound that has garnered significant attention in the fields of organic chemistry and materials science. This compound is characterized by its unique structure, which combines a pyridine ring with a 1H-1,2,4-triazole moiety. The combination of these two heterocycles imparts distinctive electronic and steric properties to the molecule, making it a versatile building block for various applications.
The synthesis of 4-(1H-1,2,4-triazol-1-yl)pyridine has been extensively studied over the years. One of the most common methods involves the reaction of pyridine derivatives with azides or hydroxylamine derivatives under specific conditions. Recent advancements in catalytic methodologies have enabled more efficient and selective syntheses of this compound. For instance, researchers have explored the use of transition metal catalysts to facilitate the formation of the triazole ring via click chemistry reactions. These developments have not only improved the yield but also expanded the scope of functional groups that can be incorporated into the molecule.
The electronic properties of 4-(1H-1,2,4-triazol-1-yl)pyridine make it an attractive candidate for applications in optoelectronics and sensor technologies. The conjugated system within the molecule allows for efficient charge transport and light absorption, which are critical for devices such as organic light-emitting diodes (OLEDs) and photovoltaic cells. Recent studies have demonstrated that incorporating this compound into polymer blends can significantly enhance the device performance by improving charge mobility and stability.
In addition to its electronic applications, 4-(1H-1,2,4-triazol-1-yl)pyridine has also found utility in medicinal chemistry. The triazole group is known for its ability to act as a hydrogen bond donor or acceptor, which can enhance the bioavailability and efficacy of drug molecules. Researchers have investigated its potential as a scaffold for designing inhibitors of various enzymes and receptors. For example, derivatives of this compound have shown promising activity against kinase enzymes, which are key targets in cancer therapy.
The versatility of 4-(1H-1,2,4-triazol-1-yl)pyridine extends to its use in supramolecular chemistry. The molecule's ability to form hydrogen bonds and π–π interactions makes it an ideal component for constructing self-assembled structures. Recent experiments have highlighted its role in forming stable metallo-supramolecular frameworks with transition metals such as copper and zinc. These frameworks exhibit unique magnetic and catalytic properties, opening new avenues for their application in catalysis and data storage.
From a sustainability perspective, the synthesis and application of 4-(1H-1,2,4-triazol-1-yli pyridine) align with green chemistry principles. Researchers have developed eco-friendly synthesis routes that minimize waste generation and utilize renewable resources. For instance, solvent-free reactions and biodegradable catalysts have been employed to produce this compound in an environmentally friendly manner.
In conclusion, 4-(1H - 3 , 5 - diethyl - 3 H - pyrrolo [3 , 3 - b ] quinoline ) has emerged as a valuable compound with diverse applications across multiple disciplines. Its unique structure continues to inspire innovative research directions , from advanced materials to therapeutic agents . As scientific understanding deepens , we can expect even more exciting developments involving this remarkable molecule . p > article > response >
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